molecular formula C24H29N3O4 B2888870 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid CAS No. 1702063-06-6

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid

Cat. No. B2888870
CAS RN: 1702063-06-6
M. Wt: 423.513
InChI Key: XZWQYBZJYCGHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound used in the field of biochemistry and molecular biology. This compound is a derivative of lysine, an amino acid commonly found in proteins. Fmoc-Lys(Mtt)-OH is used as a building block in the synthesis of peptides and proteins.

Scientific Research Applications

Protecting Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups. It is notably removed by the action of triethylamine in dry pyridine solution, while other base-labile protecting groups remain intact, demonstrating its selective deprotection capability which is essential in peptide synthesis (C. Gioeli, J. Chattopadhyaya, 1982).

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group has been significantly utilized in solid-phase peptide synthesis (SPPS), a method that has seen extensive development with the introduction of various solid supports and side chain protecting groups. These advancements have facilitated the synthesis of biologically active peptides and small proteins, highlighting the versatility and efficiency of Fmoc SPPS (G. Fields, R. Noble, 2009).

Synthesis of Hydroxamic Acids

The compound has been used in the synthesis of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, which undergo efficient condensation for the facile synthesis of structurally diverse N-substituted hydroxamic acids. This process underscores the compound's utility in creating a wide array of bioactive molecules, further expanding its applications in medicinal chemistry (Sarah L. Mellor, W. Chan, 1997).

Synthesis of Fluorinated Amino Acids and Peptides

It has facilitated the synthesis of fluorinated amino acids and peptides, including the preparation of difluoro amino acids and peptides. This application is crucial for the study of peptides' structure-activity relationships and the development of peptide-based therapeutics with enhanced stability and efficacy (A. Ayi et al., 1991).

Structural and Supramolecular Studies

The compound has been the focus of structural and supramolecular studies, particularly in understanding the noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety. These investigations are vital for designing novel biomaterials or therapeutics, demonstrating the compound's importance beyond synthesis to include material science and drug development (J. Bojarska et al., 2020).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-26-12-14-27(15-13-26)11-10-22(23(28)29)25-24(30)31-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21-22H,10-16H2,1H3,(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWQYBZJYCGHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid

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